Cas no 481-49-2 (Cepharanthine)

Cepharanthine 化学的及び物理的性質
名前と識別子
-
- Cepharanthine
- 6',12'-DIMETHOXY-2,2'-DIMETHYL-6,7-(METHYLENEBIS(OXY)OXYACANTHAN)
- CEPHARANTHIN
- OXYACANTHAN,6',12'-DIMETHOXY-2,2'-DIMETHYL-6,7-(METHYLLENEBIS (OXY))-
- cepharantin
- o-methylcepharanoline
- Stephanotis
- CEPHARANTHINE(RG)
- [methylenebis(oxy)]
- 6',12'-dimethoxy-2,2'-dimethyl-6,7-[methylenebis-(oxy)]oxyacanthan
- 6,7-methanediyldioxy-6',12'-dimethoxy-2,2'-dimethyl-oxyacanthane
- CEPHARANTHINUM
- ChroMiuM(0) hexacarbonyl
- sepharanthine
- (+)-Cepharanthine
- 6′,12′-Dimethoxy-2,2′-dimethyl-6,7-(methylenebis(oxy))oxyacanthan
- CEP
- NSC 623442
- [14aS-(14aR*,26aS*)]-2,3,13,14,14a,15,26,26a-octahydro-22,30-dimethoxy-1,14-dimethyl- H-4,6:16,19-Dietheno-21,25-metheno-12H-[1,3]dioxolo[4,5-g]pyrido[2′,3′:17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline
- 6',12'-Dimethoxy-2,2'-dimethyl-6,7-(methylenebis(oxy))-oxyacanthan
- [ "" ]
- Cepharanthine [JAN]
- C37H38N2O6
- 6',12'-Dimethoxy-2,2'-dimethyl-6,7-(methylenebis(oxy))oxyacanthan
- 7592YJ0J6T
- NSC623442
- Cepharanthine (JAN)
- ecaene (non-preferred name)
- DSSTox_RID_81253
- DSSTox_CID_25957
- DSSTox_GSID_45957
- Oxyacanthan, 6',12'-dimethoxy-2,2'-dimethyl-6,7-(methylenebis(oxy))-
- Cepharanthin,(S)
- NCGC0009
- Oxyacanthan,12'-dimethoxy-2,2'-dimethyl-6,7- [methylenebis(oxy)]-
- Cepharanthin; (+)-Cepharanthine; O-Methylcepharanoline
- BCP08971
- CHEMBL1473842
- NCGC00095194-02
- (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2^{16,19.1^{3,10.1^{21,25.0^{4,8.0^{31,35.0^{14,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
- NCGC00095194-03
- NCGC00095194-01
- DTXSID00859398
- 22,33-Dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2~16,19~.1~3,10~.1~21,25~.0~4,8~.0~14,39~.0~31,35~]nonatriaconta-1(33),3,8,10(39),16,18,21(36),22,24,31,34,37-dodecaene (non-preferred name)
- HMS3370G06
- 1H-4,6:16,19-Dietheno-21,25-metheno-12H-[1,3]dioxolo[4,5-g]pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline,2,3,13,14,14a,15,26,26a-octahydro-22,30-dimethoxy-1,14-dimethyl-,(14aS,26aR)-
- NCGC00095194-04
- HY-N6972
- AB00643356_08
- Pharmakon1600-01505322
- 481-49-2
- NSC-758965
- A871948
- Cepharanthine, >=95% (HPLC)
- SR-01000779734
- D01035
- MLS000728518
- CHEBI:3546
- SMR000445632
- (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2??,??.1?,??.1??,??.0?,?.0??,??.0??,??]nonatriaconta-1(33),3,8,10(39),16,18,21(36),22,24,31,34,37-dodecaene
- 4-27-00-09061 (Beilstein Handbook Reference)
- UPCMLD-DP054
- AC-15206
- Q15410888
- C09391
- SBI-0207049.P001
- Cepharanthine, >=98% (HPLC)
- SPBio_000783
- s4238
- CHEMBL449782
- 12-O-Methylcepharanoline
- NSC758965
- Cepharanthine (TN)
- DTXCID4025957
- HMS1922J12
- HMS2232F21
- NCGC00161621-05
- SDCCGMLS-0066893.P001
- NSC-623442
- Tox21_111483
- BRD-K96194081-001-06-0
- SR-01000779734-4
- CCG-40294
- SR-01000779734-3
- M2968
- NCGC00161621-01
- CS-0007138
- BSPBio_003563
- CEPHARANTHINE [MI]
- 22,33-Dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
- BRN 0075231
- CAS-481-49-2
- (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2(16,19).1(3,10).1(21,25).0(4,8).0(14,39).0(31,35)]nonatriaconta-1(33),3,8,10(39),16,18,21(36),22,24,31,34,37-dodecaene
- AKOS004119865
- Spectrum3_001963
- UNII-7592YJ0J6T
- (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
- MFCD00210482
- DTXSID6045957
- KBio3_002909
- SPECTRUM1505322
- Tox21_111483_1
- NCGC00161621-03
- Spectrum2_000832
- BDBM50423643
- AB00643356_09
- AS-17451
- NCGC00161621-02
- SCHEMBL154545
- NCGC00161621-13
- CCRIS 6539
- UPCMLD-DP054:001
- Q-100524
- CEPHARANTHINE [WHO-DD]
- DA-51781
- BRD-K96194081-001-11-0
- STK801907
- BBL030154
- (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2~16,19~.1~3,10~.1~21,25~.0~4,8~.0~14,39~.0~31,35~]nonatriaconta-1(33),3,8,10(39),16,18,21(36),22,24,31,34,37-dod
- BRD-K96194081-001-10-2
- (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo(25.6.2.216,19.13,10.121,25.04,8.031,35.014,39)nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
- (14S,27R)-22,33-DIMETHOXY-13,28-DIMETHYL-2,5,7,20-TETRAOXA-13,28-DIAZAOCTACYCLO[25.6.2.2(1)?,(1)?.1(3),(1)?.1(2)(1),(2)?.0?,?.0(3)(1),(3)?.0(1)?,(3)?]NONATRIACONTA-1(34),3(39),4(8),9,16,18,21(36),22,24,31(35),32,37-DODECAENE
- Oxyacanthan, 6',12'-dimethoxy-2,2'-dimethyl-6,7-(methylenebis(oxy))-(9CI)
- (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo(25.6.2.2(16,19).1(3,10).1(21,25).0(4,8).0(14,39).0(31,35))nonatriaconta-1(33),3,8,10(39),16,18,21(36),22,24,31,34,37-dodecaene
-
- MDL: MFCD00210482
- インチ: 1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1
- InChIKey: YVPXVXANRNDGTA-WDYNHAJCSA-N
- ほほえんだ: O1C2=C(C([H])=C3C([H])([H])C([H])([H])N(C([H])([H])[H])[C@]([H])(C([H])([H])C4C([H])=C([H])C(=C(C=4[H])OC4C([H])=C([H])C(=C([H])C=4[H])C([H])([H])[C@@]4([H])C5=C1C1=C(C([H])=C5C([H])([H])C([H])([H])N4C([H])([H])[H])OC([H])([H])O1)OC([H])([H])[H])C3=C2[H])OC([H])([H])[H]
- BRN: 0075231
計算された属性
- せいみつぶんしりょう: 606.27300
- どういたいしつりょう: 606.27298694 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 45
- 回転可能化学結合数: 2
- 複雑さ: 994
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 606.7
- 疎水性パラメータ計算基準値(XlogP): 6.5
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 61.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1761 (rough estimate)
- ゆうかいてん: 145-155°
- ふってん: 654.03°C (rough estimate)
- フラッシュポイント: °C
- 屈折率: 1.5300 (estimate)
- PSA: 61.86000
- LogP: 6.74970
- ようかいせい: 酸性水溶液やエーテル、アセトンなどの有機溶媒に溶けやすく、石油エーテルに溶けにくい。
- ひせんこうど: D20 +277° (c = 2 in chloroform)
Cepharanthine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- RTECS番号:FK0527000
- ちょぞうじょうけん:−20°C
Cepharanthine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N6972-10mM*1 mL in DMSO |
Cepharanthine |
481-49-2 | 99.91% | 10mM*1 mL in DMSO |
¥550 | 2024-07-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026158-20mg |
Cepharanthine |
481-49-2 | 98%() | 20mg |
¥222 | 2024-05-23 | |
LKT Labs | C1718-1 g |
Cepharanthine, 95% |
481-49-2 | ≥95% | 1g |
$222.50 | 2023-07-11 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0918-20mg |
Cepharanthine |
481-49-2 | HPLC≥98% | 20mg |
¥280元 | 2023-09-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102706-20mg |
Cepharanthine |
481-49-2 | ,≥98% | 20mg |
¥184.90 | 2023-09-04 | |
DC Chemicals | DCQ-023-20 mg |
Cepharanthine |
481-49-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
MedChemExpress | HY-N6972-50mg |
Cepharanthine |
481-49-2 | 99.91% | 50mg |
¥500 | 2024-07-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391213-100 mg |
Cepharanthine, |
481-49-2 | ≥95% | 100MG |
¥338.00 | 2023-07-11 | |
eNovation Chemicals LLC | Y1313599-10g |
1H-4,6:16,19-Dietheno-21,25-metheno-12H-[1,3]dioxolo[4,5-g]pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline,2,3,13,14,14a,15,26,26a-octahydro-22,30-dimethoxy-1,14-dimethyl-,(14aS,26aR)- |
481-49-2 | 98% | 10g |
$590 | 2023-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BV317-200mg |
Cepharanthine |
481-49-2 | ,≥98% | 200mg |
91.0CNY | 2021-08-04 |
Cepharanthine サプライヤー
Cepharanthine 関連文献
-
Prem Prakash Sharma,Meenakshi Bansal,Aaftaab Sethi,Poonam,Lindomar Pena,Vijay Kumar Goel,Maria Grishina,Shubhra Chaturvedi,Dhruv Kumar,Brijesh Rathi RSC Adv. 2021 11 36181
-
K. W. Bentley Nat. Prod. Rep. 1987 4 677
-
Prasad L. Polavarapu,Ernesto Santoro Nat. Prod. Rep. 2020 37 1661
-
Rudra Chakravarti,Rajveer Singh,Arijit Ghosh,Dhritiman Dey,Priyanka Sharma,Ravichandiran Velayutham,Syamal Roy,Dipanjan Ghosh RSC Adv. 2021 11 16711
-
K. W. Bentley Nat. Prod. Rep. 1988 5 265
-
6. Index pages
-
Lei Zhang,Zeguo Zhang,Jing Wang,Yongzheng Chen,Fan Chen,Ya Lin,Xinling Zhu RSC Adv. 2016 6 2895
-
8. 367. Structural correlations in the nuclear magnetic resonance spectra of bisbenzylisoquinoline and aporphine alkaloidsI. R. C. Bick,J. Harley-Mason,N. Sheppard,M. J. Vernengo J. Chem. Soc. 1961 1896
-
Viviene K. Nguyen,Kevin. G. M. Kou Org. Biomol. Chem. 2021 19 7535
-
K. W. Bentley Nat. Prod. Rep. 1984 1 355
関連分類
- Solvents and Organic Chemicals Organic Compounds Lignans, neolignans and related compounds Lignans, neolignans and related compounds
- Solvents and Organic Chemicals Organic Compounds Lignans, neolignans and related compounds
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Cepharanthineに関する追加情報
Introduction to Cepharanthine (CAS No. 481-49-2) in Modern Pharmaceutical Research
Cepharanthine, a naturally derived compound with the chemical identifier CAS No. 481-49-2, has garnered significant attention in the field of pharmaceutical research due to its remarkable biological activities and therapeutic potential. This alkaloid, primarily isolated from the plant Stephania tetrandra, has been the subject of extensive studies exploring its mechanisms of action and applications in various medical conditions.
The compound's unique chemical structure, characterized by a complex triterpenoid framework and an indole alkaloid moiety, contributes to its diverse pharmacological effects. Recent research has highlighted its potent anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the development of novel therapeutic agents.
In the realm of oncology, Cepharanthine has demonstrated significant promise as an anti-cancer agent. Studies have revealed its ability to induce apoptosis in cancer cells while sparing healthy cells, making it an attractive option for targeted cancer therapies. Furthermore, its interaction with microtubule dynamics has been explored as a potential mechanism for its anti-metastatic effects.
Another area of active research involves the anti-inflammatory properties of Cepharanthine. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cardiovascular conditions. Preclinical studies have shown that Cepharanthine can modulate key inflammatory pathways, such as NF-κB and MAPK, thereby reducing inflammation and associated symptoms.
The neuroprotective effects of Cepharanthine have also been extensively studied. Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress and neuroinflammation. Cepharanthine's ability to scavenge free radicals and protect against excitotoxicity has made it a candidate for the development of treatments for these debilitating conditions.
Recent advancements in pharmacokinetics have improved the understanding of how Cepharanthine is metabolized and distributed within the body. These insights have led to the development of more effective formulations, enhancing its bioavailability and therapeutic efficacy. For instance, nanoformulations have been explored to improve drug delivery systems, ensuring targeted release and prolonged action.
The compound's potential in infectious diseases has not been overlooked. Emerging evidence suggests that Cepharanthine can exhibit antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell membranes and inhibit microbial growth makes it a promising candidate for addressing antibiotic-resistant strains.
Combination therapy approaches involving Cepharanthine have shown encouraging results in preclinical models. By pairing it with conventional chemotherapeutic agents or other natural products, researchers aim to enhance therapeutic outcomes while minimizing side effects. This multifaceted approach could lead to more comprehensive treatment strategies for complex diseases.
The safety profile of Cepharanthine has been thoroughly evaluated through multiple preclinical studies. These investigations have demonstrated its low toxicity profile at therapeutic doses, suggesting its potential for safe clinical application. However, further clinical trials are necessary to confirm these findings and establish optimal dosing regimens.
The future of Cepharanthine research looks promising, with ongoing studies exploring new applications and refining existing ones. Innovations in drug delivery systems, such as liposomes and hydrogels, are expected to enhance its therapeutic potential further. Additionally, computational modeling techniques are being employed to predict new pharmacological targets for this versatile compound.
In conclusion, Cepharanthine (CAS No. 481-49-2) represents a significant advancement in pharmaceutical research due to its diverse biological activities and therapeutic potential. Its applications span across multiple medical fields, including oncology, neurology, anti-inflammation, and infectious diseases. With continued research and development, this natural alkaloid holds great promise for improving patient outcomes worldwide.

